1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, methyl substituents at the 2- and 6-positions, and a carboxylic acid moiety at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and drug development, where the Cbz group acts as a temporary amine protector cleavable under hydrogenolytic conditions .
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2,6-dimethyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-11-8-14(15(18)19)9-12(2)17(11)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19) |
InChI Key |
HFACAQYWZPQCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C(=O)OCC2=CC=CC=C2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,6-Dimethylpiperidine-4-carboxylic acid
- Starting Materials : The synthesis often begins with commercially available starting materials such as 2,6-dimethylpiperidine or its derivatives.
- Carboxylation : The piperidine ring is then carboxylated at the 4-position. This can be achieved through various methods, including the use of chloroformates or carbodiimides in the presence of a base.
Introduction of the Benzyloxy Carbonyl Group
- Cbz Protection : The carboxylic acid group is protected using a benzyloxy carbonyl (Cbz) group. This involves reacting the carboxylic acid with benzyl chloroformate in the presence of a base like triethylamine or pyridine.
Detailed Synthetic Procedure
Step 1: Synthesis of 2,6-Dimethylpiperidine-4-carboxylic acid
- Materials : 2,6-Dimethylpiperidine, chloroformate, base (e.g., triethylamine).
- Procedure : React 2,6-dimethylpiperidine with chloroformate in the presence of a base to introduce the carboxyl group at the 4-position.
Step 2: Introduction of the Cbz Group
- Materials : 2,6-Dimethylpiperidine-4-carboxylic acid, benzyl chloroformate, base (e.g., triethylamine).
- Procedure : React the carboxylic acid with benzyl chloroformate in the presence of a base to introduce the Cbz protective group.
Reaction Conditions and Operations
| Step | Reaction Conditions | Operation |
|---|---|---|
| 1 | Room temperature, chloroformate, base | Stir for several hours, extract with organic solvent, wash with water and brine, dry over anhydrous magnesium sulfate. |
| 2 | Room temperature, benzyl chloroformate, base | Stir for several hours, extract with organic solvent, wash with water and brine, dry over anhydrous magnesium sulfate. |
Purification Methods
The final product is typically purified using column chromatography. The choice of eluent depends on the desired purity and the properties of the compound. Commonly used eluents include mixtures of hexane and ethyl acetate.
Analytical Data
- NMR Spectroscopy : Useful for confirming the structure of the compound. Peaks corresponding to the aromatic protons of the benzyl group and the methyl groups on the piperidine ring can be observed.
- Mass Spectrometry : Provides molecular weight confirmation. The mass spectrum should show a peak corresponding to the molecular ion of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of free amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is an organic compound with a piperidine structure and a benzyloxycarbonyl protecting group. It has a molecular weight of approximately 263.29 g/mol. The stereochemistry, specifically the (2R,4R,6S) configuration, influences its biological activity and chemical reactivity.
Applications
- Medicinal Chemistry This compound is used in drug design and development because of its potential to act as a prodrug. The benzyloxycarbonyl group can be cleaved enzymatically to release an active amine that interacts with molecular targets like enzymes or receptors.
- Organic Synthesis It is utilized in various synthetic applications because its functional groups allow for further chemical modifications. It serves as a building block in organic synthesis to facilitate the creation of complex molecules through reactions like coupling, acylation, and amination.
- Interaction Studies Research shows that the compound may interact with specific receptors or enzymes, impacting pathways related to neurological functions or metabolic processes. These interactions are important for understanding its potential therapeutic effects and optimizing its use in drug development.
Structural Comparison
A comparison of this compound with similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2,6-Dimethylpiperidine-4-carboxylic acid | Lacks the benzyloxycarbonyl group | Less versatile in synthetic applications |
| 1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid | Contains a tert-butoxycarbonyl group | Different reactivity and stability profile |
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid involves its ability to act as a protecting group for amines. The benzyloxycarbonyl group suppresses the nucleophilic and basic properties of the nitrogen atom, allowing for selective reactions at other sites on the molecule. This protection can be removed under specific conditions, such as catalytic hydrogenation, to yield the free amine .
Comparison with Similar Compounds
Table 1: Key Attributes of Comparable Compounds
*Estimated based on structural analogs.
Key Observations:
Protecting Groups: The Cbz group (as in the target compound) is cleaved via hydrogenolysis, whereas the Boc group (e.g., CAS 2059987-63-0) requires acidic conditions (e.g., TFA) . Ethoxycarbonyl () offers intermediate stability but lower lipophilicity compared to Cbz . Fluorinated azetidine derivatives (e.g., CAS 1781046-72-7) leverage fluorine’s electron-withdrawing effects to enhance metabolic stability and binding affinity in drug candidates .
Ring Size and Substituents: Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than azetidines (4-membered ring), impacting target binding in drug design. For example, azetidines are preferred in kinase inhibitors for their rigid, compact structures .
Physicochemical Properties :
- The Boc-protected analog (CAS 2059987-63-0) has a molecular weight of 257.33, while the target compound’s benzyloxy group likely increases its molecular weight to ~263.31, reducing aqueous solubility compared to ethoxycarbonyl derivatives .
- Log S values for 1-(ethoxycarbonyl)piperidine-4-carboxylic acid () suggest moderate solubility (-1.5 to -2.5), whereas fluorinated azetidines may exhibit lower solubility due to hydrophobicity .
Biological Activity
1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by a piperidine ring substituted with a benzyloxycarbonyl group, which plays a crucial role in its pharmacological properties. The compound's molecular formula is C16H21NO4, and it has a molecular weight of approximately 291.34 g/mol.
The biological activity of this compound is primarily attributed to its function as a prodrug . Upon metabolic conversion, the benzyloxycarbonyl group can be enzymatically cleaved, releasing an active amine that interacts with various biological targets such as enzymes or receptors. This mechanism is essential for its potential therapeutic applications, particularly in drug design and development.
Biological Targets and Effects
Research indicates that this compound interacts with specific receptors and enzymes, influencing pathways relevant to neurological functions and metabolic processes. Notably, studies have demonstrated its potential inhibitory effects on monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters.
Table 1: Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Prodrug Mechanism | Releases active amine upon enzymatic cleavage |
| Enzyme Interaction | Potential inhibition of monoamine oxidases (MAO-A and MAO-B) |
| Neurological Implications | May influence neurotransmitter levels and related pathways |
Case Studies and Research Findings
- Inhibition of Monoamine Oxidases : A study evaluated the inhibitory activity of various compounds on MAO-A and MAO-B. The results indicated that derivatives of piperidine, including this compound, exhibited significant inhibition against these enzymes. The IC50 values for MAO-A and MAO-B were reported to be within a range that suggests potential antidepressant effects .
- Synthesis and Biological Evaluation : Another research effort focused on synthesizing analogs of this compound and assessing their biological activity. The study found that modifications to the piperidine structure could enhance binding affinity to MAO enzymes, thereby increasing their inhibitory potency .
- Therapeutic Applications : The compound has been explored for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter levels through MAO inhibition. This aspect makes it a candidate for further investigation in the context of antidepressant drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Piperidine Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid | Contains tert-butoxycarbonyl group | Varies in reactivity; less potent MAO inhibition |
| (2R,4R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid | Lacks protecting group | Limited synthetic versatility; lower biological activity |
| N-Cbz-piperidine-4-carboxylic acid | Different protective group | Moderate activity; used in specific synthetic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
